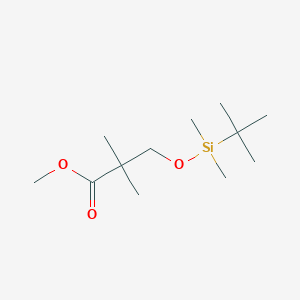

甲基 3-(叔丁基二甲基硅氧基)-2,2-二甲基丙酸酯

描述

The compound “Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate” is a silyl ether derivative. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are commonly used in organic synthesis for the protection of alcohol groups .

Synthesis Analysis

While specific synthesis methods for “Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate” were not found, silyl ethers like TBDMS ethers are typically synthesized by reacting the corresponding alcohol with a silyl chloride in the presence of a base .

Chemical Reactions Analysis

Silyl ethers are known to participate in various chemical reactions. They can act as protecting groups for alcohols and can be removed under mildly acidic conditions .

科学研究应用

合成和化学反应

- 3-(叔丁基二甲基甲硅烷基氧基)-2,2-二甲基丙酸甲酯在各种合成反应中发挥作用。它已被用于α-重氮酮的双铑(II)催化的分子内碳氢插入反应中,从而立体选择性地合成了 2,3-顺式-2-烷基-5-氧代-3-甲硅烷基氧基环戊烷甲酸酯(Yakura 等,1997)。这说明了它在促进复杂分子转化中的效用。

药理合成

- 在药物研究中,3-(叔丁基二甲基甲硅烷基氧基)-2,2-二甲基丙酸甲酯衍生物因其作为组蛋白脱乙酰酶抑制剂 (HDACIs) 的潜力而被探索,这与癌症治疗相关。基于这种结构修饰的化合物的合成和生物学测试显示出对各种癌细胞系有希望的抗增殖活性(El-Rayes 等,2019)。

催化和有机合成

- 这种化合物在催化和有机合成应用中很重要。例如,它参与化学和立体选择性双铑(II)催化的 5,6-二氧化 2-重氮-3-氧代己酸酯的 C-H 插入反应,强调了它在合成高度功能化有机化合物中的作用(Yakura 等,1999)。

羟基保护

- 它在有机合成中保护羟基方面有应用。叔丁基二甲基甲硅烷基氧基衍生物因其在各种条件下的稳定性以及对特定去除剂的敏感性而被使用,这在复杂有机分子的合成中至关重要(Corey & Venkateswarlu,1972)。

倍半萜的合成

- 这种化合物在倍半萜的合成中发挥作用,例如香杉木倍半萜。它的衍生物被用作复杂合成途径中的中间体,从而产生各种生物活性化合物(Yates 等,1988)。

作用机制

Target of Action

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate is a complex organic compound that primarily targets hydroxyl groups in other organic compounds . The compound’s role is to act as a protecting group for these hydroxyl groups during chemical reactions .

Mode of Action

The mode of action of Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate involves the formation of a silyl ether with the hydroxyl group of the target molecule . This reaction is facilitated by the presence of a catalyst and a suitable solvent . The resulting silyl ether is significantly more stable and resistant to solvolysis, making it an effective protecting group .

Biochemical Pathways

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate affects the biochemical pathways involving the synthesis of organic compounds. It is used in the silylation of alcohols, a process that forms a protective group around the hydroxyl group, preventing it from reacting during subsequent steps in the synthesis . This allows for more complex molecules to be synthesized without unwanted side reactions .

Pharmacokinetics

Its stability and resistance to solvolysis suggest that it would remain largely unmetabolized in a biological system .

Result of Action

The primary result of the action of Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate is the formation of a silyl ether with the hydroxyl group of the target molecule . This protects the hydroxyl group from reacting during subsequent steps in a synthetic process, allowing for more complex molecules to be synthesized .

Action Environment

The action of Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate is influenced by environmental factors such as temperature, pH, and the presence of a suitable solvent . For example, the compound is stable to aqueous base, but may be converted back to the alcohols under acidic conditions . The reaction is also influenced by the presence of a catalyst and a suitable solvent .

属性

IUPAC Name |

methyl 3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O3Si/c1-11(2,3)16(7,8)15-9-12(4,5)10(13)14-6/h9H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYMGGHOKXREEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(tert-butyldimethylsilyloxy)-2,2-dimethylpropanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dichloro-N-[3-(5-methyltetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2721313.png)

![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721324.png)

![(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2721325.png)

![6-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-tosylquinolin-4-amine](/img/structure/B2721334.png)

![2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile](/img/structure/B2721335.png)